Ethyl 2-(1-methylguanidino)acetate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions. For instance, the condensation of aminoguanidine hydrochloride and ethyl acetoacetate can lead to various products depending on the type of base used in the reaction . Another synthesis method involves the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative, followed by a reduction process . These methods indicate that the synthesis of ethyl 2-(1-methylguanidino)acetate hydrochloride could potentially involve similar condensation reactions with appropriate precursors and conditions.
Molecular Structure Analysis
The molecular structure of related compounds shows significant diversity. For example, one compound exists in a tautomeric form with a planar 1,2,4-triazoline ring and an almost planar ethyl acetate substituent . Another compound features a complex naphthopyran structure with a distinct crystal structure . These findings suggest that ethyl 2-(1-methylguanidino)acetate hydrochloride could also exhibit a unique and stable molecular structure, possibly influenced by its functional groups and tautomeric forms.
Chemical Reactions Analysis
The chemical reactions of related compounds can vary based on their functional groups and molecular structure. The presence of reactive sites such as amino, hydroxy, and cyano groups can lead to different reaction pathways and products . The reactivity of ethyl 2-(1-methylguanidino)acetate hydrochloride would likely be influenced by the presence of the guanidino group and its ability to participate in various chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl 2-(1-methylguanidino)acetate hydrochloride are not directly discussed, the properties of similar compounds can provide some context. For example, the crystal structure and hydrogen bonding patterns can affect the compound's solubility, melting point, and stability . The presence of specific functional groups can also influence the acidity, basicity, and reactivity of the compound. Therefore, a detailed analysis of ethyl 2-(1-methylguanidino)acetate hydrochloride would require an examination of these properties in relation to its molecular structure.
Scientific Research Applications
Chemical Synthesis and Structure Elucidation
Ethyl 2-(1-methylguanidino)acetate hydrochloride is involved in various chemical synthesis processes, including the formation of pyrimidinones and pyrazoles through condensation reactions. For instance, the condensation of aminoguanidine hydrochloride and ethyl acetoacetate leads to the formation of 2,3-diamino-6-methylpyrimidin-4(3H)-one and 5-hydroxy-1-carboxamidino-3-methylpyrazole, depending on the type of base used. These reactions highlight the compound's role in heterocyclic chemistry and its potential for generating novel organic structures with specific properties (Erkin & Krutikov, 2009).
Corrosion Inhibition
Ethyl 2-(1-methylguanidino)acetate hydrochloride derivatives also show potential as corrosion inhibitors. A study on the corrosion inhibition behavior of ethyl (2-methylbenzimidazolyl) acetate (EMBA) on mild steel in hydrochloric acid demonstrated that molecules like EMBA can act as effective inhibitors. The study suggested that these inhibitors function by adsorbing onto the metal surface, highlighting the compound's application in protecting metals from corrosion (Joseph & Mohan, 2015).
Catalysis and Green Chemistry
In the field of green chemistry, ethyl 2-(1-methylguanidino)acetate hydrochloride-related structures are utilized in catalysis to promote environmentally friendly reactions. For example, ionic liquids containing ethyl 3-methylimidazolium acetate have been explored for their catalytic efficiency in synthesizing trisubstituted imidazoles under ultrasonic irradiation. This method offers advantages such as avoiding harmful catalysts, reacting at room temperature, and achieving high yields, demonstrating the compound's relevance in sustainable chemical processes (Zang et al., 2010).
Safety And Hazards
Ethyl 2-(1-methylguanidino)acetate hydrochloride is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and in case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVKHCNEZPXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648756 | |
Record name | Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-methylguanidino)acetate hydrochloride | |
CAS RN |
15366-32-2 | |
Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15366-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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